

# An In-depth Technical Guide to 2-hydroxy-1,3,5-benzenetricarbaldehyde

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## Compound of Interest

Compound Name: 2-Hydroxybenzene-1,3,5-tricarbaldehyde

Cat. No.: B1306181

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-hydroxy-1,3,5-benzenetricarbaldehyde, a key organic compound with significant applications in the synthesis of advanced materials and as an intermediate in the fine chemical and pharmaceutical industries.<sup>[1]</sup> This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and application, and visualizes key processes to facilitate understanding.

## Compound Identification and Properties

The formal IUPAC name for the compound is **2-hydroxybenzene-1,3,5-tricarbaldehyde**.<sup>[2][3]</sup> It is also commonly referred to as 2-hydroxy-1,3,5-benzenetricarboxaldehyde.<sup>[4]</sup>

The key quantitative properties of **2-hydroxybenzene-1,3,5-tricarbaldehyde** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C <sub>9</sub> H <sub>6</sub> O <sub>4</sub>	[2][5]
Molecular Weight	178.14 g/mol	[2][5]
Appearance	White to yellow powder/crystal	[4]
Melting Point	179 °C - 204 °C	[4]
Boiling Point	282.9 ± 40.0 °C at 760 mmHg	[5]
Density	1.5 ± 0.1 g/cm <sup>3</sup>	[5]
pKa	4.17	[6]
UV max (in Ethanol)	335 nm	[7]
Solubility	Limited in water and most organic solvents; Soluble in DMSO and hot DMF	[6][7]
Flash Point	139.1 ± 23.8 °C	[5]
CAS Number	81502-74-1	[2][5]

Spectroscopic data is crucial for the identification and characterization of the compound.

Spectroscopy Type	Data	Reference(s)
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> , 400 MHz)	δ 10.33 (s, 2H), 10.01 (s, 1H), 8.54 (s, 2H)	[8]

## Synthesis and Experimental Protocols

**2-hydroxybenzene-1,3,5-tricarbaldehyde** can be prepared through a convenient one-step synthesis from phenol using the Duff formylation reaction.[8][9][10] This method utilizes hexamethylenetetramine (HMTA) and trifluoroacetic acid (TFA) as the formylating system.[9][10]

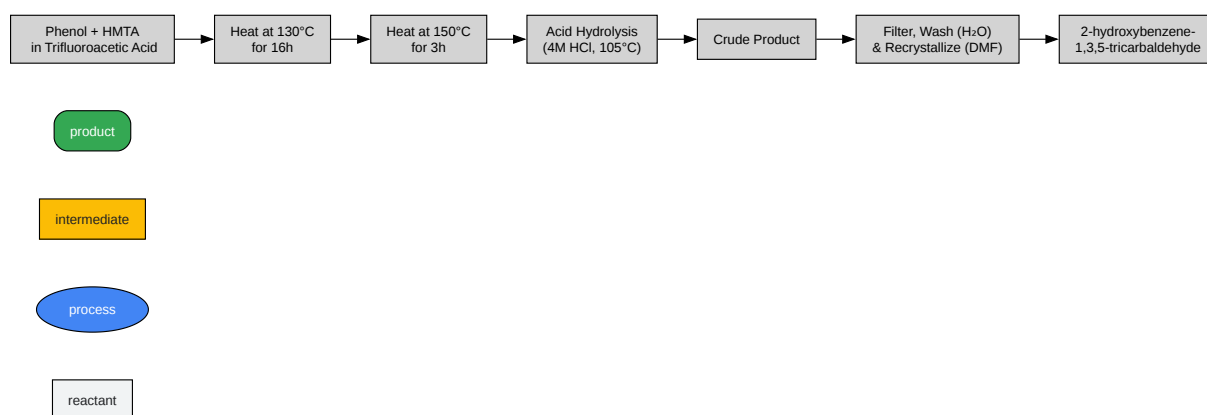
This protocol details a facile, one-step procedure for the preparation of the title compound.

## Materials:

- Phenol (3.6 g, 38.2 mmol)
- Hexamethylenetetramine (HMTA) (11.8 g, 84.2 mmol)
- Trifluoroacetic acid (TFA) (35 mL)
- Hydrochloric acid (HCl), 4 M aqueous solution (50 mL)
- Deionized water
- Dimethylformamide (DMF) for recrystallization

## Procedure:

- Under a nitrogen atmosphere, dissolve phenol and hexamethylenetetramine in trifluoroacetic acid in a suitable reaction flask.
- Stir the mixture at 130 °C for 16 hours.
- Increase the temperature and heat the mixture to 150 °C for 3 hours.
- Cool the reaction mixture to 120 °C.
- Carefully add 50 mL of 4 M HCl solution.
- Heat the mixture at 105 °C for an additional 30 minutes.
- Allow the mixture to cool to room temperature.
- Filter the crude product and wash thoroughly with water.
- Recrystallize the collected solid from hot dimethylformamide (DMF) to yield the purified product as a pink or yellowish solid.<sup>[6][8]</sup>



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Caption: Synthesis workflow for **2-hydroxybenzene-1,3,5-tricarbaldehyde**.

## Applications in Materials Science: Covalent Organic Frameworks (COFs)

**2-hydroxybenzene-1,3,5-tricarbaldehyde** is a critical building block (linker) for the synthesis of Covalent Organic Frameworks (COFs) due to its trifunctional aldehyde nature.<sup>[1][8][9]</sup> COFs are a class of porous, crystalline polymers with potential applications in gas storage, separation, and catalysis.<sup>[11][12]</sup>

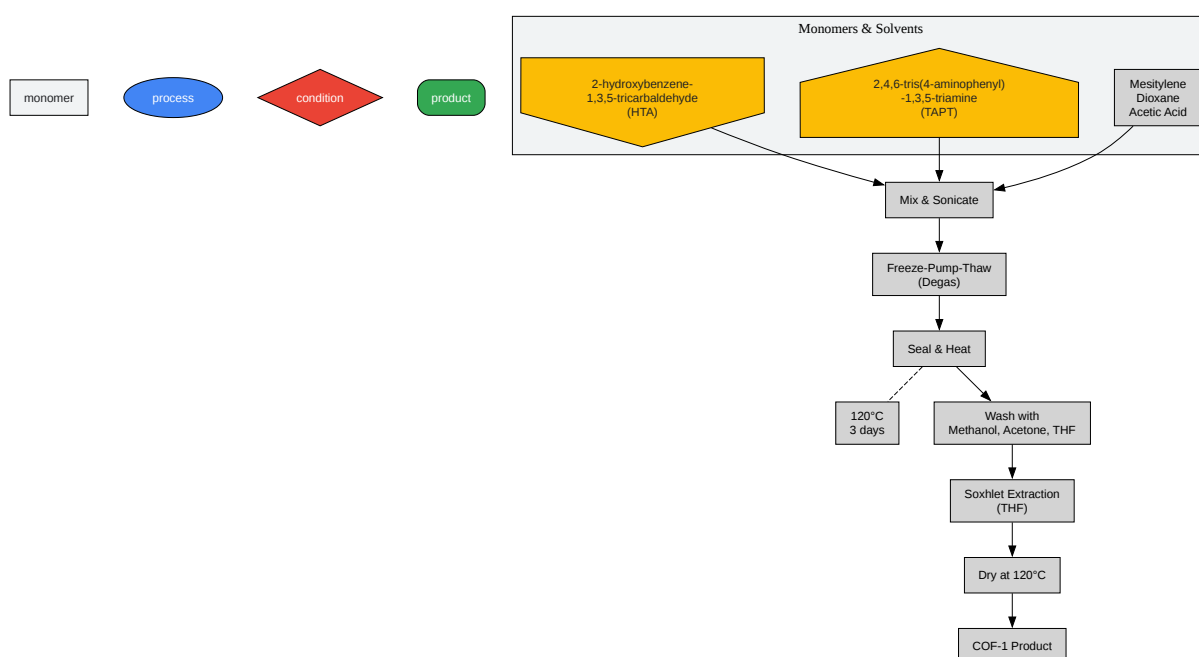
This protocol describes the synthesis of a specific Covalent Organic Framework, designated COF-1, via a Schiff base condensation reaction.

## Materials:

- **2-hydroxybenzene-1,3,5-tricarbaldehyde** (HTA) (26.72 mg, 0.15 mmol)
- 2,4,6-tris(4-aminophenyl)-1,3,5-triamine (TAPT) (53.17 mg, 0.15 mmol)
- Mesitylene (2.5 mL)
- Dioxane (2.5 mL)
- 6 M Acetic acid (0.5 mL)
- Dry solvents for washing (Methanol, Acetone, THF)

## Procedure:

- Charge a 20 mL Pyrex tube with **2-hydroxybenzene-1,3,5-tricarbaldehyde** (HTA) and 2,4,6-tris(4-aminophenyl)-1,3,5-triamine (TAPT).
- Add mesitylene, dioxane, and 6 M acetic acid to the tube.
- Sonicate the mixture for 15 minutes to achieve a homogeneous dispersion.
- Flash freeze the tube in a liquid nitrogen bath (77 K) and degas the contents.
- Seal the tube and heat it at 120 °C for 3 days. A deep red-colored material should form.
- After cooling, collect the product and wash it sequentially with dry methanol, acetone, and THF.
- Perform a final wash using a Soxhlet extractor with THF for 12-18 hours.
- Dry the final product at 120 °C for 6 hours to obtain COF-1.[8]



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Caption: Experimental workflow for the synthesis of COF-1.

## Safety and Handling

**2-hydroxybenzene-1,3,5-tricarbaldehyde** is classified with GHS07 pictograms, indicating it can be a hazard.[\[13\]](#)

- Hazard Statements:
  - H315: Causes skin irritation.[\[2\]](#)
  - H319: Causes serious eye irritation.[\[2\]](#)
  - H302: Harmful if swallowed.[\[13\]](#)
  - H335: May cause respiratory irritation.[\[13\]](#)
- Precautionary Statements:
  - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[\[13\]](#)
  - P280: Wear protective gloves/protective clothing/eye protection/face protection.[\[2\]](#)
- Signal Word: Warning.[\[13\]](#)

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

## Conclusion

**2-hydroxybenzene-1,3,5-tricarbaldehyde** is a highly functionalized aromatic aldehyde with significant utility in synthetic chemistry. Its well-established synthesis and reactivity make it a valuable precursor for complex molecules and advanced materials like Covalent Organic Frameworks. The detailed protocols and data presented in this guide are intended to support researchers and professionals in leveraging this versatile compound for innovative applications in drug development and materials science.

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